(2-Fluoro-4-iodophenyl)methanamine

Description

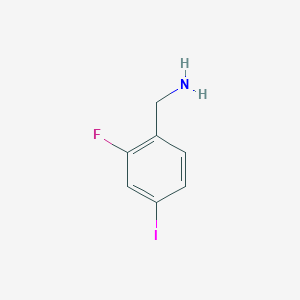

(2-Fluoro-4-iodophenyl)methanamine is a halogen-substituted aromatic amine with the molecular formula C₇H₇FIN and a molecular weight of 279.04 g/mol (free base). It features a phenyl ring substituted with fluorine at the ortho (2-) position and iodine at the para (4-) position, with a methanamine (-CH₂NH₂) group attached. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors such as MEK and mTOR inhibitors . The iodine atom enhances halogen bonding interactions in drug-receptor binding, while the fluorine modulates electronic properties and metabolic stability.

Properties

Molecular Formula |

C7H7FIN |

|---|---|

Molecular Weight |

251.04 g/mol |

IUPAC Name |

(2-fluoro-4-iodophenyl)methanamine |

InChI |

InChI=1S/C7H7FIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 |

InChI Key |

QXQDNFBNUIJQQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)F)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations in Halogenated Phenylmethanamines

Electronic and Steric Effects

- Halogen Impact : The iodine in this compound provides stronger van der Waals interactions and halogen bonding compared to chlorine or fluorine analogs (e.g., (2-(4-Chlorophenyl)oxazol-4-YL)methanamine ). This is critical in kinase inhibitor design, where iodine’s size improves target affinity .

- Fluorine vs. Methoxy : Replacing iodine with methoxy (e.g., 2-Iodo-4-methoxyphenylamine ) reduces steric bulk but introduces hydrogen-bonding capacity, altering solubility and binding modes.

Key Research Findings

- Kinase Inhibition : The 2-fluoro-4-iodophenyl motif is critical in tametinib (IC₅₀ = 0.8 nM for MEK1), outperforming analogs with chlorine or methoxy groups .

- Metabolic Stability: Fluorine at the ortho position reduces CYP450-mediated oxidation, enhancing half-life compared to non-fluorinated analogs .

Limitations and Data Discrepancies

- Molecular Weight Conflicts : Discrepancies exist between theoretical (279.04 g/mol) and reported values (e.g., 229.75 g/mol in ), likely due to typographical errors or misattribution.

- Limited Solubility Data: Detailed solubility profiles for the target compound are absent in provided evidence, unlike methylamine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.